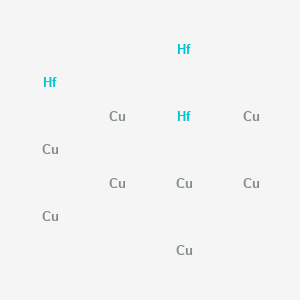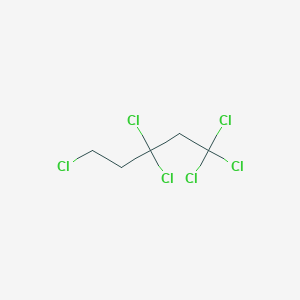
N,N,N'-Tris(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Tris(4-fluorophenyl)urea is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tris(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 4-fluoroaniline. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N,N,N’-Tris(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Tris(4-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N,N,N’-Tris(4-fluorophenyl)urea include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of N,N,N’-Tris(4-fluorophenyl)urea depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives .
Scientific Research Applications
N,N,N’-Tris(4-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N,N,N’-Tris(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N’-Tris(4-fluorophenyl)urea include other trisubstituted phenylureas, such as N,N,N’-Tris(4-chlorophenyl)urea and N,N,N’-Tris(4-bromophenyl)urea .
Uniqueness
N,N,N’-Tris(4-fluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
60252-75-7 |
|---|---|
Molecular Formula |
C19H13F3N2O |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,1,3-tris(4-fluorophenyl)urea |
InChI |
InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25) |
InChI Key |
NTWNDGDIHLIVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)








![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
